(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[2-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-17(15-7-2-1-3-8-15)13-12-16-9-4-5-10-18(16)24-20(22)19-11-6-14-23-19/h1-14H/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOZWDMBSCGSSA-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate typically involves the esterification of 2-(3-oxo-3-phenylprop-1-en-1-yl)phenol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate is in the development of new pharmaceutical agents. Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific cellular pathways associated with disease progression.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a promising candidate for further development in cancer therapy .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including Michael additions and Diels-Alder reactions.
Table 1: Synthetic Pathways Involving this compound
Material Science
The compound has also been explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it suitable for incorporation into functional materials.
Case Study: OLED Applications
Research findings indicate that incorporating (E)-2-(3-oxo-3-phenylprop-1-en-1-y)phenyl furan-2-carboxylate into OLEDs resulted in enhanced light emission efficiency and stability compared to traditional materials. This suggests its viability as a component in next-generation display technologies .
Mechanism of Action
The mechanism of action of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate,” a systematic comparison with structurally analogous compounds is essential. Below is a detailed analysis based on crystallographic, electronic, and reactivity data.
Table 1: Structural and Electronic Comparison
Key Findings :
Crystallographic Trends: The (E)-isomer of the target compound exhibits shorter C=O and C=C bond lengths compared to its (Z)-thiophene analog, indicating stronger conjugation in the enone system . This is consistent with SHELXL-refined structures, where anisotropic displacement parameters (ADPs) confirm reduced thermal motion in the planar enone moiety .
Electronic Properties :
- The furan carboxylate ester shows a bathochromic shift (λmax = 320 nm) compared to thiophene analogs (λmax = 310 nm), attributed to the electron-rich furan ring enhancing π→π* transitions. In contrast, the benzoate derivative exhibits a larger redshift (λmax = 335 nm) due to extended conjugation with the benzene ring .
Reactivity :
- The (E)-configuration minimizes steric clashes between the phenyl and furan groups, enabling faster electrophilic addition compared to (Z)-isomers. However, reactivity is lower than benzoate derivatives, where delocalization into the aromatic ring stabilizes the ground state .
Methodological Considerations
- Crystallographic Refinement : SHELXL remains the gold standard for small-molecule refinement, particularly for resolving anisotropic displacement parameters critical for comparing bond lengths and angles . WinGX and ORTEP were utilized for visualizing molecular geometry and packing interactions .
- Limitations : The absence of high-resolution diffraction data for some analogs (e.g., thiophene derivatives) introduces uncertainty in bond-length comparisons.
Biological Activity
(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 328.37 g/mol. The structure features a furan ring and an α,β-unsaturated carbonyl system typical of chalcones, which contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan moiety may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytotoxic Effects : Studies have shown that chalcone derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | IC50 values in nanomolar range | |
| Antioxidant | Significant free radical scavenging | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated potent cytotoxicity with IC50 values below 10 µM in both cell lines, indicating its potential as an anti-cancer agent. The study highlighted that the cytotoxic effects were mediated through apoptosis induction, confirmed by flow cytometry analysis .
Case Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be a promising candidate for developing anti-inflammatory therapies .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the phenolic and furan rings can significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish cytotoxic effects depending on their electronic properties .
Table 2: SAR Findings
Q & A
Q. What are the recommended safety protocols for handling (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate in laboratory settings?
Methodological Answer:
- Hazard Identification : The compound may pose flammability, reactivity, or toxicity risks. Consult Safety Data Sheets (SDS) for specific hazards such as skin/eye irritation or environmental toxicity .
- Mitigation Measures : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to minimize inhalation exposure. Store in a cool, dry place away from oxidizers or incompatible materials .
- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the (E)-configuration of the enone moiety and furan-carboxylate linkage. Compare chemical shifts with structurally similar compounds (e.g., ethyl 5-fluorobenzofuran-2-carboxylate) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish degradation products or impurities .
- X-ray Crystallography : For crystalline derivatives, analyze bond lengths and angles to confirm stereochemistry, as demonstrated in studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the α,β-unsaturated ketone moiety may exhibit electrophilic character at the β-carbon, similar to (E)-3-(furan-2-yl)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one .
- Reaction Pathway Simulation : Model transition states for conjugate additions or cycloadditions. Adjust solvent parameters (e.g., polar aprotic vs. protic) to predict solvent effects on reaction rates .
Q. What experimental strategies mitigate sample degradation during prolonged studies (e.g., stability under ambient conditions)?
Methodological Answer:
- Temperature Control : Store samples at 4°C or under inert gas (e.g., argon) to slow oxidation. Evidence from hyperspectral imaging (HSI) studies shows organic degradation increases with temperature .
- Stabilization Additives : Use radical scavengers (e.g., BHT) or chelating agents to inhibit autoxidation of the enone system. Monitor degradation via HPLC at regular intervals .
Q. How can discrepancies in synthetic yields be resolved when scaling up reactions?
Methodological Answer:
- Process Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. enzymes) to improve reproducibility. For example, ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesis may require strict anhydrous conditions to avoid side reactions .
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps. Compare small-scale vs. bulk synthesis data to isolate scalability issues .
Q. What are the limitations of current experimental designs in generalizing results for environmental or biological applications?
Methodological Answer:
- Matrix Complexity : Simulated environmental studies (e.g., sewage matrices) often lack real-world variability. For instance, HSI data collected from 144 mixtures may underestimate degradation pathways due to limited initial sample diversity .
- Biological Relevance : Use multi-omics approaches (metabolomics/proteomics) to assess interactions with biological targets. Compare in vitro assays (e.g., enzyme inhibition) with in silico docking studies to validate mechanisms .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data for this compound?
Methodological Answer:
- Source Validation : Cross-reference data from peer-reviewed journals (e.g., Journal of Structural Chemistry) over non-academic platforms. For example, bioactivity claims for benzofuran derivatives require verification via standardized assays (e.g., MIC tests for antimicrobial activity) .
- Experimental Replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Statistical tools (e.g., ANOVA) can identify significant outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
